JWH 122 2-methylnaphthyl isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

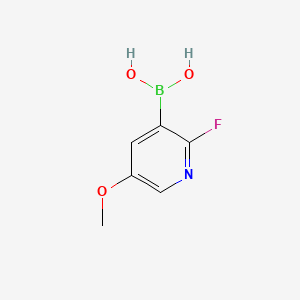

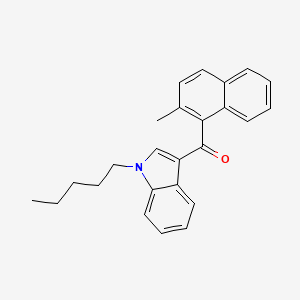

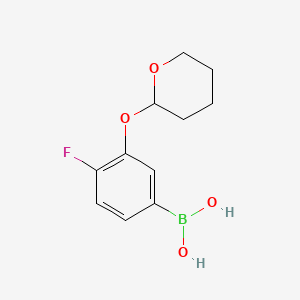

JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It is a methylated analogue of JWH-018 . The 2-methylnaphthyl isomer of JWH 122 differs from the standard JWH 122 in the position of the methyl group on the naphthyl ring .

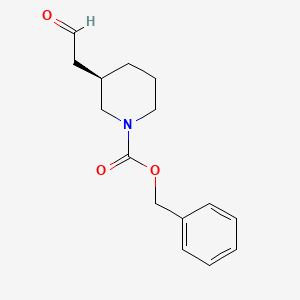

Molecular Structure Analysis

The molecular structure of JWH 122 involves a naphthyl ring system attached to an indole group via a methanone linker . The 2-methylnaphthyl isomer differs from JWH 122 in the position of the methyl group on the naphthyl ring . The exact position of this methyl group can significantly influence the molecule’s physical and chemical properties, as well as its biological activity .Scientific Research Applications

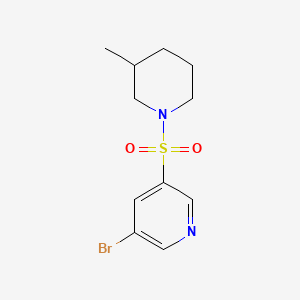

Liquid Chromatographic Separation : A study by Rácz et al. (2016) developed a liquid chromatographic method for analyzing JWH-122 and its methyl isomers. This method, using a porous graphitic carbon column, successfully separated banned JWH-122 and its methyl isomers, crucial for forensic analysis (Rácz et al., 2016).

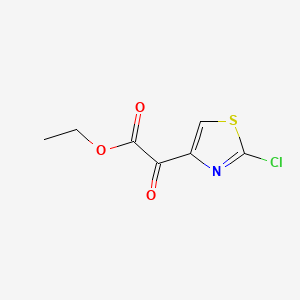

In Vitro Metabolism and Hepatic Clearance : Davidsen et al. (2019) investigated the in vitro impact of ω-halogenation (fluoro, chloro, bromo, and iodo) on JWH-122. The study revealed significant formation rates of phase I metabolites and a high intrinsic hepatic clearance for JWH-122. This research is vital for understanding the toxicokinetic profiles of such compounds (Davidsen et al., 2019).

Differentiation of Regioisomers : Kusano et al. (2016) aimed to differentiate regioisomers of alkyl-substituted synthetic cannabinoids like JWH-122. Using gas chromatography and mass spectrometry, the study provided crucial forensic insights into isomer differentiation, which is significant for regulatory and toxicological purposes (Kusano et al., 2016).

In Vivo and In Vitro Metabolisms : De Brabanter et al. (2013) investigated both in vivo and in vitro metabolisms of JWH-122, detailing the phase I and phase II metabolites. This study is critical for understanding how JWH-122 metabolizes in biological systems, aiding in drug testing and toxicological studies (De Brabanter et al., 2013).

MALDI-MS3 Imaging for Isomer Differentiation : Kernalléguen et al. (2018) developed a method using MALDI-MS3 imaging to differentiate three positional isomers (JWH-007, JWH-019, and JWH-122) in human hair samples. This technique is promising for forensic applications in determining drug consumption and distinguishing between isomer effects (Kernalléguen et al., 2018).

Identification in Herbal Incenses : Ernst et al. (2011) focused on the identification of JWH-122 in "Spice-like" herbal incenses. The study provided a dataset of the physico-chemical properties of JWH-122, which is vital for detection and regulation of such substances (Ernst et al., 2011).

Mechanism of Action

Target of Action

The primary targets of the JWH 122 2-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

The this compound interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding mimics the action of endogenous cannabinoids, leading to changes in cellular functions .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .

Result of Action

The molecular and cellular effects of the this compound’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By mimicking endogenous cannabinoids, it can alter various physiological processes, potentially leading to effects such as altered pain sensation, mood changes, and impacts on memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient factors, including genetics, age, and health status, can influence its efficacy and potential side effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

JWH 122 2-methylnaphthyl isomer displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors The interactions with these receptors are key to its role in biochemical reactions

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with CB1 and CB2 receptors This binding can lead to changes in gene expression and potentially influence enzyme inhibition or activation

Properties

IUPAC Name |

(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJAWRDBCAFLQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017308 |

Source

|

| Record name | JWH-122 2-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-69-6 |

Source

|

| Record name | JWH-122 2-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)